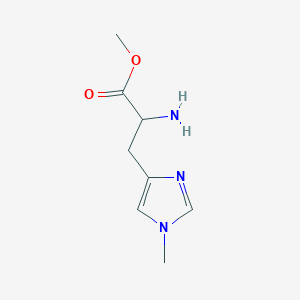

Methyl 2-azanyl-3-(1-methylimidazol-4-yl)propanoate

Description

Methyl 2-azanyl-3-(1-methylimidazol-4-yl)propanoate is a synthetic organic compound featuring a propanoate backbone substituted with a 2-azanyl (amino) group and a 1-methylimidazol-4-yl moiety.

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

methyl 2-amino-3-(1-methylimidazol-4-yl)propanoate |

InChI |

InChI=1S/C8H13N3O2/c1-11-4-6(10-5-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3 |

InChI Key |

PQEAVIKJSKOOHN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate may involve more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in enzyme catalysis and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and catalysis. The amino group can form hydrogen bonds, affecting protein structure and function. These interactions are crucial for the compound’s biological and chemical effects.

Comparison with Similar Compounds

Research Findings and Gaps

- Experimental Data: No peer-reviewed studies directly investigating this compound were identified. Comparisons rely on structural extrapolation and data from analogues like 331-38-4 .

- Theoretical Modeling : Molecular docking studies could predict interactions with imidazole-binding targets (e.g., cytochrome P450 enzymes), but such analyses are absent in accessible literature.

Biological Activity

Methyl 2-azanyl-3-(1-methylimidazol-4-yl)propanoate, also known as methyl 2-amino-3-(1-methylimidazol-4-yl)propanoate, is an organic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound contains a propanoate group and an imidazole ring, which are critical for its biological properties. The presence of a methyl group on the imidazole ring enhances its lipophilicity, potentially influencing its pharmacokinetic profile.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit notable antimicrobial properties. This compound has been investigated for its ability to inhibit the growth of various pathogens. The imidazole moiety is known to disrupt microbial cell membranes, contributing to its efficacy against bacteria and fungi.

2. Neuroprotective Effects

Studies have suggested potential neuroprotective effects of this compound, possibly linked to its ability to modulate neurotransmitter systems. The imidazole ring may interact with receptors in the central nervous system, offering protective benefits against neurodegenerative diseases.

3. Antioxidant Properties

This compound has demonstrated antioxidant activity, which is crucial in combating oxidative stress within biological systems. This property may enhance cellular resilience against damage from free radicals, making it a candidate for therapeutic applications in conditions related to oxidative stress.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. Common methods include:

- Condensation Reactions : Involving the reaction between appropriate amines and carboxylic acids.

- Substitution Reactions : Utilizing nucleophilic substitution to introduce the imidazole ring onto the propanoate scaffold.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate | Similar structure but lacks the methyl group on the imidazole | |

| Methyl histidine | Contains an imidazole ring; involved in protein synthesis | |

| Methyl 2-aminoacrylate | Different functional groups but related in amino acid metabolism |

This comparison highlights the unique aspects of this compound, particularly its specific combination of functional groups that may confer distinct biological activities not found in other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of this compound:

Study A: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting a promising application in treating infections caused by resistant strains.

Study B: Neuroprotection in Animal Models

In a neuroprotection study using rodent models, administration of this compound resulted in reduced neuronal loss following induced oxidative stress. Behavioral assessments indicated improved cognitive function post-treatment, supporting its potential as a therapeutic agent for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.